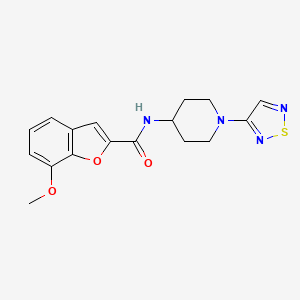

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-7-methoxybenzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

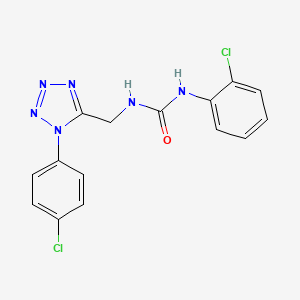

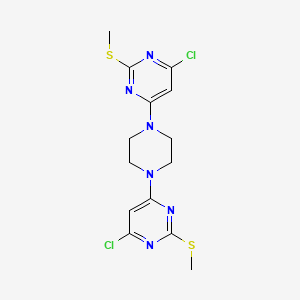

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups, including a thiadiazole ring, a piperidinyl group, and a benzofuran moiety. The presence of these groups can cause differences in their properties due to variation in the electronic environment .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In a study by Kamel et al., a series of 1,3,4-thiadiazole derivatives were synthesized using this compound as a starting material. Four of these derivatives exhibited superior antimicrobial activity against E. coli , B. mycoides , and C. albicans . Further research could explore its mechanism of action and potential applications in combating microbial infections.

Anticancer Potential

Thiadiazole derivatives have shown promise as anticancer agents. In particular, compounds containing the thiadiazole ring exhibit mesoionic character, allowing them to cross cellular membranes and interact effectively with biological targets. Investigating the compound’s cytotoxic properties and its impact on cancer cell lines could reveal its potential as an anticancer drug .

Fluorescent Probes for Bacterial Imaging

Recent work has explored the compound’s behavior as a fluorescent probe for bacterial imaging. Using large-scale molecular dynamics simulations, researchers studied its “light-up” mechanism in conjunction with N,N-diphenyl-4-(7-(pyridin-4-yl)benzo[c][1,2,5]thiadiazol-4-yl)aniline functionalization. The compound’s three-phenylamine moiety, rather than a positively charged pyridine group, was found to initially contact the cell membrane. This research opens avenues for designing sensitive fluorescent probes for bacterial detection .

Other Potential Applications

While the above fields represent key areas of interest, additional research could explore the compound’s effects on other biological processes, such as enzyme inhibition, anti-inflammatory activity, or neuroprotective properties. Investigating its interactions with specific protein targets may reveal novel applications.

Kamel, M. G., Sroor, F. M., Othman, A. M., Hassaneen, H. M., Abdallah, T. A., Saleh, F. M., & Mohamed Teleb, M. A. (2022). Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents. Monatshefte für Chemie - Chemical Monthly, 153(8), 929–937. Link Thiadiazole derivatives as anticancer agents. (2020). Pharmacological Reports, 72(6), 1509–1521. Link AIEgens究竟如何靶向细菌?利用靶向机制设计灵敏的荧光探针. (2023). Link

Wirkmechanismus

Target of Action

The primary targets of 7-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide It is known that thiadiazole derivatives, which this compound is a part of, can interact strongly with biological targets due to their mesoionic character . These interactions can lead to a broad spectrum of biological activities .

Mode of Action

The exact mode of action of 7-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide Thiadiazole derivatives are known to cross cellular membranes and interact with biological targets . This interaction can lead to changes in the function of these targets, affecting the biological activities of the cells .

Biochemical Pathways

The specific biochemical pathways affected by 7-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide Thiadiazole derivatives are known to disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide Due to the mesoionic nature of thiadiazole derivatives, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

The molecular and cellular effects of 7-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide Thiadiazole derivatives are known to exert a broad spectrum of biological activities . These activities can range from antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory to anticancer activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide The ability of thiadiazole derivatives to cross cellular membranes suggests that they may be influenced by the lipid composition of these membranes .

Eigenschaften

IUPAC Name |

7-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-23-13-4-2-3-11-9-14(24-16(11)13)17(22)19-12-5-7-21(8-6-12)15-10-18-25-20-15/h2-4,9-10,12H,5-8H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXMYEFECZYHTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCN(CC3)C4=NSN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-7-methoxybenzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-5-(furan-2-yl(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2509195.png)

![3-[(4-Cyano-2-methyl-1,3-oxazol-5-yl)amino]propanoic acid](/img/structure/B2509198.png)

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-(4-methylbenzyl)oxime](/img/structure/B2509199.png)

![1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2509200.png)

![3-(4-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2509201.png)

![2-Chloro-N-[[3-(trifluoromethyl)-1,2-oxazol-4-yl]methyl]propanamide](/img/structure/B2509202.png)

methylidene}amino 4-methylbenzoate](/img/structure/B2509204.png)

![N-(3-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2509206.png)

![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide](/img/structure/B2509207.png)